molecular formula C20H28O B1602196 6,7-Dehydroferruginol CAS No. 34539-84-9

6,7-Dehydroferruginol

Cat. No. B1602196
CAS RN: 34539-84-9
M. Wt: 284.4 g/mol
InChI Key: NCHINJPZLGMLCY-UHFFFAOYSA-N
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Description

6,7-Dehydroferruginol is a natural product found in Calocedrus macrolepis, Calocedrus formosana, and other organisms . It is a useful organic compound for research related to life sciences .


Synthesis Analysis

A stereoselective synthetic route to 6,7-Dehydroferruginol was developed from (S)- (−)-α-cyclocitral . The reaction of 6,7-dehydroferruginol methyl ether with dimethyldioxirane (DMDO) was carried out under various conditions .


Molecular Structure Analysis

The molecular formula of 6,7-Dehydroferruginol is C20H28O . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol .


Chemical Reactions Analysis

The analysis and confirmation of the chemical composition of each purified fraction were carried out by GC-FID and GC–MS using an HP-5 column . Reduction of sandaracopimarinal (IV) and 6,7-dehydroferruginol (V) were also reported .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dehydroferruginol is 284.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 284.214015512 g/mol .

Scientific Research Applications

Anti-Lymphangiogenic Properties

The research by Lee et al. (2021) found that 6,7-dehydroferruginol, isolated from the bark of Calocedrus macrolepis var. formosana, exhibited significant growth-inhibitory effects on human lymphatic endothelial cells (LECs). This compound demonstrated potential anti-lymphangiogenic properties, suggesting its usefulness in research related to lymphatic disorders.

Antibacterial Activities

Yang et al. (2001) synthesized various diterpenes, including 6,7-dehydroferruginol, and evaluated their antimicrobial activities against MRSA and VRE. They found that certain phenols and catechols, related to the synthesized compounds, showed potent antibacterial activity, indicating that 6,7-dehydroferruginol could have applications in developing new antibacterial agents (Yang et al., 2001).

Safety And Hazards

6,7-Dehydroferruginol should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHINJPZLGMLCY-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314663
Record name 6,7-Dehydroferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydroferruginol

CAS RN

34539-84-9
Record name 6,7-Dehydroferruginol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34539-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dehydroferruginol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
168
Citations
I Córdova-Guerrero, L San Andrés, AE Leal-Orozco… - Tetrahedron …, 2013 - Elsevier
A series of oxidized abietane diterpenes have been synthesized from 8,11,13-abietanotriene. The reaction of 6,7-dehydroferruginol methyl ether with dimethyldioxirane (DMDO) was …
Number of citations: 16 www.sciencedirect.com
SY Wang, JH Wu, LF Shyur, YH Kuo, ST Chang - 2002 - degruyter.com
Nine abietane-type diterpenes were isolated from the heartwood of Taiwania cryptomerioides and their structures identified by spectral analyses. Among these nine compounds, six …
Number of citations: 99 www.degruyter.com
S Arihara, A Umeyama, S Bando, S Imoto… - Chemical and …, 2004 - jstage.jst.go.jp
Three new diterpenes, sugikurojins A—C (1—3) were isolated from the black heartwood of Cryptomeria japonica. The structure of sugikurojin A was deduced to be 19-hydroxy-6, 7-…
Number of citations: 52 www.jstage.jst.go.jp
CI Chang, CC Chen, CR Chen, MD Wu, MJ Cheng… - Molecules, 2019 - mdpi.com
Three new dimeric abietane-type diterpenoids, abieta-6,8,11,13-tetraen-12-yl 12-hydroxyabieta-8,11,13-trien-7α-yl peroxide (1), abieta-6,8,11,13-tetraen-12-yl 12-hydroxyabieta-8,11,13…
Number of citations: 7 www.mdpi.com
YH Kuo, MT Yu - Journal of Natural Products, 1997 - ACS Publications
New abietane diterpenes, 6α-acetoxyferruginol and 6-oxoferruginol, were isolated from the heartwood of Juniperus formosana Hay. var. concolor Hay. together with the known …
Number of citations: 17 pubs.acs.org
N Kusumoto, T Ashitani, T Murayama… - Journal of chemical …, 2010 - Springer
The chemical composition of Taxodium distichum cones and the antifungal activities of twelve diterpenoids against two wood decay fungi, Trametes versicolor (white-rot) and Fomitopsis …
Number of citations: 66 link.springer.com
C Solís, J Becerra, C Flores, J Robledo… - Journal of the Chilean …, 2004 - SciELO Chile
Ten sesquiterpenes (a-cubebene, copaene, a-caryophyllene, caryophyllene-4, 5-epoxide, d-cadinene, cubenol, epicubenol, torreyol, humulene-1, 2-epoxide, 15-copaenol) and six …
Number of citations: 96 www.scielo.cl
A Otto, JD White, BRT Simoneit - Science, 2002 - science.org
Numerous saturated and aromatic hydrocarbons, but not polar compounds, originating from plants and microorganisms (biomarkers) have been reported in sediments, coals, and …
Number of citations: 101 www.science.org
J Becerra, C Flores, J Mena, P Aqueveque… - Boletín de la Sociedad …, 2002 - SciELO Chile
Ten diterpenos, ferruginol (1a), hinokiol (1b), hinokione (1c), totarol (2a), totarodiol (2b), totarolone (2c), abietatriene (3), 6, 7-dehydroferruginol (4), isopimarol (5) and acetylferruginol (6)…
Number of citations: 62 www.scielo.cl
AML Seca, AMS Silva - Natural Product Research, 2008 - Taylor & Francis
The phytochemical analysis of the bark of Juniperus brevifolia was undertaken for the first time. The GC–MS analysis of the hexane extract from bark of “cedro-do-mato” (J. brevifolia) …
Number of citations: 18 www.tandfonline.com

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